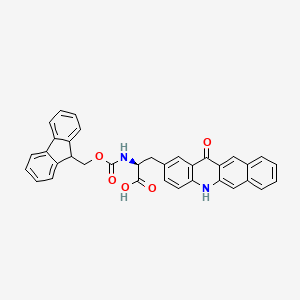

![molecular formula C9H8N2OS2 B2706511 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol CAS No. 478067-55-9](/img/structure/B2706511.png)

2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

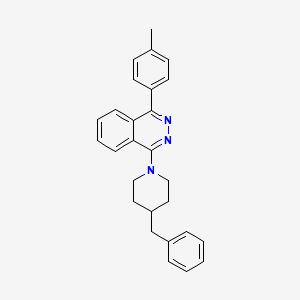

“2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C9H8N2OS2 . It is a type of thienopyrimidine, a class of compounds known for their wide range of pharmacological effects .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines has been traditionally done from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams . Another method involves the reaction of cyclic ketones by the Gewald reaction .Molecular Structure Analysis

The molecular structure of “this compound” includes a thieno[3,2-d]pyrimidin-4-ol core with an allylsulfanyl group attached . The molecular weight of this compound is 224.3 .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones have been known to undergo various chemical reactions. For instance, they can react with aromatic aldehydes and furfural in the presence of NaOH to form arylidene- or arylhydroxymethylderivatives .Applications De Recherche Scientifique

Antibacterial Potential

Thieno[3,2-d]pyrimidin-4-one derivatives, closely related to 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol, have shown potential as antibacterial agents. Studies have indicated their efficacy against both gram-positive and gram-negative microorganisms, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, highlighting their broad-spectrum antibacterial capabilities (Mohan, Bhargava, & Bedi, 2009).

Synthesis and Chemical Reactions

Research has focused on the synthesis of thieno[3,2-d]pyrimidin-4-ol derivatives and their reactions with other chemicals. For instance, studies have explored the reaction of 2-allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-ones with arylsulfanyl chlorides, leading to the formation of fused pyrimidine systems (Dyachenko et al., 2014). This area of research is crucial for the development of new compounds with potential pharmaceutical applications.

Antimicrobial Activity

Thieno[3,2-d]pyrimidin-4-ol compounds have also been tested for antimicrobial activity. A study on Thieno[2,3-d]pyrimidin-4-one, a structurally similar compound, revealed significant antimicrobial effects against various bacteria and fungi (R. et al., 2016). This suggests that derivatives like this compound may possess similar properties.

Novel Synthesis Techniques

Innovative methods for synthesizing thienopyrimidine derivatives have been explored. Microwave-based synthesis, for example, offers a faster and more efficient route to create novel bioisosteres of thienopyrimidines, which could be useful in drug discovery (Phoujdar et al., 2008).

Pharmacological Relevance

The synthesis and study of thieno[3,2-d]pyrimidin-4-ol derivatives have pharmacological significance, especially in the development of antifolate inhibitors for cancer treatment. These compounds have been found to inhibit purine biosynthesis and demonstrate selectivity for high-affinity folate receptors (Deng et al., 2009).

Versatility in Drug Discovery

Thieno[3,2-d]pyrimidines, including derivatives like this compound, are versatile in drug discovery. They have shown potential in various pharmacological areas, including anti-cancer, anti-infectious, anti-convulsant, and anti-diabetic therapies (Islam & Quadery, 2021).

Mécanisme D'action

While the specific mechanism of action for “2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol” is not mentioned in the search results, thienopyrimidines are known to exhibit a variety of pharmacological effects. For example, some thienopyrimidines have been reported to inhibit Mycobacterium tuberculosis DNA GyrB domain .

Propriétés

IUPAC Name |

2-prop-2-enylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c1-2-4-14-9-10-6-3-5-13-7(6)8(12)11-9/h2-3,5H,1,4H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWELKKMMJMSCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C(=O)N1)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

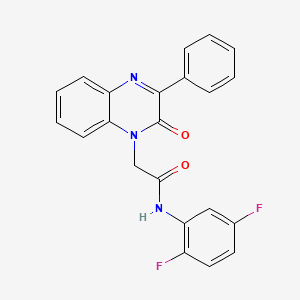

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2706432.png)

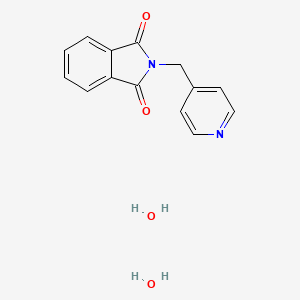

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2706434.png)

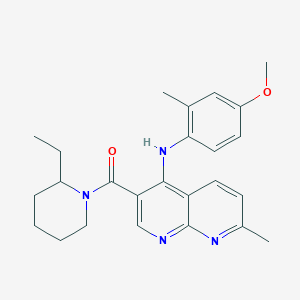

![3-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2706435.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2706438.png)

![ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2706439.png)

![1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2706443.png)

![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2706446.png)

![1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2706447.png)

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706449.png)